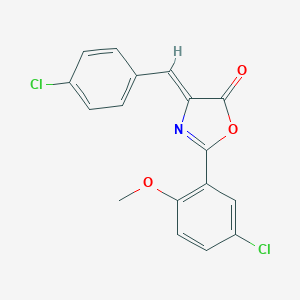
(4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one, also known as CBMO, is a chemical compound that has shown potential as a therapeutic agent in scientific research.
Mecanismo De Acción
The mechanism of action of (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act through several pathways. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, this compound has been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response. In neurological research, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and seizures.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the expression of several genes involved in cancer cell proliferation and survival. In inflammation research, this compound has been shown to reduce the production of several pro-inflammatory cytokines. In neurological research, this compound has been shown to increase the activity of GABA receptors, leading to decreased anxiety and seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its potency. This compound has been shown to have significant effects at low concentrations, making it a useful tool for studying biological pathways. However, one limitation of this compound is its solubility. This compound is not very soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one research. In cancer research, this compound could be further studied for its potential use in combination with other cancer therapies. In inflammation research, this compound could be studied for its potential use in treating chronic inflammatory diseases, such as rheumatoid arthritis. In neurological research, this compound could be studied for its potential use in treating epilepsy and other seizure disorders. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify other potential therapeutic applications.
Métodos De Síntesis
(4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methoxybenzoic acid with 4-chlorobenzaldehyde in the presence of a base and a catalyst. The resulting product is then cyclized to form the oxazole ring. Several other methods have also been reported in the literature.
Aplicaciones Científicas De Investigación
(4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential use in a variety of therapeutic applications, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. Inflammation research has indicated that this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In neurological research, this compound has been shown to have potential as an anti-convulsant and anti-anxiety agent.
Propiedades
Fórmula molecular |
C17H11Cl2NO3 |
|---|---|
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
(4Z)-2-(5-chloro-2-methoxyphenyl)-4-[(4-chlorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H11Cl2NO3/c1-22-15-7-6-12(19)9-13(15)16-20-14(17(21)23-16)8-10-2-4-11(18)5-3-10/h2-9H,1H3/b14-8- |
Clave InChI |
ASCIIIYRFWDHMK-ZSOIEALJSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)Cl)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2 |
SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299102.png)

![isopropyl 5-(4-chlorophenyl)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299104.png)
![ethyl 2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299106.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299108.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[(5,7-dimethyl-2-phenyl-1H-indol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299109.png)
![(5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299110.png)
![2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B299111.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299112.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299113.png)
![isopropyl 2-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299115.png)
![ethyl 7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299120.png)
![(5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299122.png)
![2-(3-{(Z)-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299126.png)